(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a bromine atom, and a hydroxybenzoate moiety, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with a suitable oxadiazole precursor. One common method is the cyclization of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl and hydroxybenzoate groups may enhance the compound’s binding affinity and specificity towards these targets, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar heterocyclic structure but contain sulfur instead of oxygen.
Spirocyclic oxindoles: These compounds have a spirocyclic structure and are known for their applications in medicinal chemistry.
Furadiazoles: Similar to oxadiazoles, these compounds contain a furan ring and are studied for their therapeutic potential.
Uniqueness
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate is unique due to its specific combination of functional groups and the presence of both bromine and hydroxybenzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-6-7-13(20)12(8-11)16(21)22-9-14-18-19-15(23-14)10-4-2-1-3-5-10/h1-8,20H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIJOGQZUYXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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